molecular formula C2H6O3 B8592846 Methanediol, methoxy- CAS No. 34405-39-5

Methanediol, methoxy-

Cat. No. B8592846
CAS RN: 34405-39-5
M. Wt: 78.07 g/mol
InChI Key: YENFRIPPRDTIBH-UHFFFAOYSA-N
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Patent
US03983247

Procedure details

The starting material of Example 1 can be prepared as follows: 172.2 g. of hydroxycitronellal and 106.1 g. of orthoformic acid methyl ester are treated dropwise, while cooling with ice, with a solution of 0.5 g. of p-toluenesulphonic acid in 800 ml. of absolute methanol. After 2 hours, 5 g. of sodium acetate are added and the mixture is concentrated on a rotary evaporator at 50°C. Upon distillation, the residue yields pure 1,1-dimethoxy-3,7-dimethyl-7-octanol; boiling point = 102°C/0.4 mmHg; nD22 = 1.4400.
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C(=O)C=C(C)C=CCC(C)CCCC(C)(OCC#C)C)C.[CH3:24][CH:25]([CH2:33][CH:34]=[O:35])[CH2:26][CH2:27][CH2:28][C:29]([OH:32])([CH3:31])[CH3:30].[CH3:36]OC(O)O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(=O)C.[Na+]>CO>[CH3:36][O:35][CH:34]([O:3][CH3:1])[CH2:33][CH:25]([CH3:24])[CH2:26][CH2:27][CH2:28][C:29]([CH3:31])([OH:32])[CH3:30] |f:4.5|

Inputs

Step One
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=C(C=CCC(CCCC(C)(OCC#C)C)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC(C)(C)O)CC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice, with a solution of 0.5 g
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated on a rotary evaporator at 50°C
DISTILLATION
Type
DISTILLATION
Details
Upon distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC(CCCC(C)(O)C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.